Pagoclone is a pharmaceutical compound classified as an anxiolytic agent, primarily investigated for its potential in treating stuttering and premature ejaculation. It is chemically identified as 3-(4-chlorophenyl)-2-hydroxy-1-methyl-isoindolin-1-one, with the molecular formula and a CAS Registry number of 133737-32-3. The compound has been explored in various clinical trials, demonstrating efficacy in conditions related to speech fluency and sexual health .
Pagoclone belongs to the class of isoindolinones, which are characterized by their bicyclic structure comprising an indole-like moiety fused to a carbonyl group. This compound was synthesized to explore its anxiolytic properties, particularly in the context of speech disorders and sexual dysfunctions. The classification of Pagoclone as an anxiolytic stems from its mechanism of action, which involves modulation of neurotransmitter systems within the central nervous system .
The synthesis of Pagoclone has been achieved through various methodologies, emphasizing efficiency and cost-effectiveness. Notable synthetic routes include:
The synthesis typically involves multiple steps, including:
Pagoclone's molecular structure features a chlorophenyl group attached to a hydroxyisoindolinone core. Its structural representation is critical for understanding its interaction with biological targets.
The InChIKey for Pagoclone is HIUPRQPBWVEQJJ-UHFFFAOYSA-N, which facilitates its identification in chemical databases. The compound exhibits specific stereochemistry that is essential for its biological activity .
Pagoclone participates in various chemical reactions typical for isoindolinones. Key reactions include:
These reactions are fundamental for both synthetic chemistry and the development of derivatives with enhanced therapeutic profiles.
Pagoclone's mechanism of action primarily involves modulation of neurotransmitter systems, particularly targeting GABAergic pathways. It enhances GABA receptor activity, leading to anxiolytic effects that may alleviate symptoms associated with stuttering and anxiety disorders.
The compound's interaction with GABA receptors promotes inhibitory neurotransmission, which is crucial for maintaining neural stability during speech production and reducing anxiety-related symptoms . This mechanism underpins its therapeutic applications in clinical settings.
Relevant data from studies indicate that these properties play a significant role in formulation development for clinical applications .
Pagoclone has been investigated primarily for its potential therapeutic applications:
Pagoclone functions as a partial agonist at the benzodiazepine binding site of GABAA receptors, distinguishing it mechanistically from full agonists like classical benzodiazepines. This partial agonism results in a limited maximal response even when all receptors are occupied, translating to a reduced propensity for sedation, amnesia, and motor impairment compared to full agonists [1] [4]. The cyclopyrrolone structure of Pagoclone (C23H22ClN3O2; molecular weight 407.89 g/mol) facilitates this activity through stereoselective interactions, with the (S)-enantiomer exhibiting the primary pharmacological activity .
Electrophysiological studies demonstrate that Pagoclone enhances GABA-induced chloride currents but with significantly lower efficacy (~40-60%) compared to full agonists like diazepam. This diminished efficacy is particularly evident at the α1 subunit, which mediates sedation. Consequently, Pagoclone produces robust anxiolytic effects at doses that induce minimal sedation—a key therapeutic advantage [1] [3]. The partial agonism profile contributes to a wider therapeutic window, potentially reducing the risk of dose-dependent adverse central nervous system effects characteristic of full GABAA agonists [3].
Pagoclone exhibits a distinctive binding profile across GABAA receptor subtypes, characterized by high-affinity interactions with α1-, α2-, α3-, and α5-containing receptors, but with significant functional differences in efficacy [3] . Radioligand binding assays reveal Pagoclone's affinity (Ki) ranges between 0.7–9.1 nM across these subtypes, demonstrating no strong selectivity for any single subunit at the binding level [4] .
Table 1: Binding Affinity and Functional Efficacy of Pagoclone at GABAA Receptor Subtypes
Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy | Primary Therapeutic Effect |
---|---|---|---|
α1 | 1.2 - 3.5 | Partial agonist | Minimal sedation |
α2 | 0.7 - 2.1 | Partial agonist | Anxiolysis |
α3 | 1.5 - 4.8 | Full agonist | Anxiolysis |
α5 | 3.2 - 9.1 | Partial agonist | Unknown |
Notably, while binding affinity is relatively uniform, Pagoclone displays differential functional activity across subtypes. It acts as a full agonist specifically at α3-containing receptors, a unique feature among partial GABAA agonists . This α3 full agonism may significantly contribute to its anxiolytic potency. In contrast, at α1-containing receptors (responsible for sedation), Pagoclone exhibits only weak partial agonism (approximately 15-20% efficacy relative to full agonists), explaining its reduced sedative profile [3] [4]. The combination of broad binding affinity with subtype-specific efficacy enables Pagoclone to achieve therapeutic effects while minimizing side effects mediated through the α1 subtype .
Pagoclone enhances GABAergic inhibition through allosteric potentiation of GABAA receptor function, reducing neuronal excitability in brain regions implicated in anxiety and stress responses. In rodent models of anxiety (elevated plus maze, Vogel conflict test), Pagoclone administration demonstrates dose-dependent anxiolytic effects at doses as low as 0.3 mg/kg, comparable to reference benzodiazepines but with a significantly improved side effect profile [1] [2].
Neuropsychological assessments in healthy humans reveal Pagoclone's favorable cognitive profile at therapeutic doses (0.15–0.6 mg). In a randomized crossover study, subjects exhibited only transient, mild impairments in learning and memory at the highest dose (0.6 mg) on day 1 of administration. Crucially, these effects were no longer detectable by day 6, suggesting rapid tolerance development to cognitive effects [2] [8]. Psychomotor function, as measured by reaction time and movement time tasks, remained largely unaffected across the therapeutic dose range [2].
Table 2: Neuropsychological Effects of Pagoclone in Human Studies
Cognitive Domain | Effect at 0.15mg | Effect at 0.3mg | Effect at 0.6mg | Time Dependency |
---|---|---|---|---|
Alertness | No effect | Mild reduction | Moderate reduction | Normalized by Day 6 |
Learning | No effect | No effect | Mild impairment | Normalized by Day 6 |
Memory Recall | No effect | No effect | Mild impairment | Normalized by Day 6 |
Psychomotor Speed | No effect | No effect | Minimal effect | No change |
Information Processing | No effect | Mild reduction | Moderate reduction | Normalized by Day 6 |
Pagoclone's modulation of GABAergic transmission appears regionally selective, with greater effects in limbic regions (amygdala, hippocampus) compared to motor cortex, potentially explaining its dissociation between anxiolytic and motor-impairing effects [1]. This regional selectivity may stem from the differential distribution of GABAA receptor subtypes throughout the brain, with α2 and α3 subunits predominating in limbic areas [3] .
Pagoclone undergoes significant hepatic metabolism to form 5′-hydroxy pagoclone, a major metabolite with distinct pharmacological properties. In vitro studies demonstrate that 5′-hydroxy pagoclone exhibits higher efficacy at GABAA receptors compared to the parent compound, particularly at the α1 subtype [3] . This metabolite displays approximately 3-5 times greater functional potency at α1-containing receptors than Pagoclone itself, potentially contributing to sedative effects at higher doses .
Pharmacodynamic studies in rats indicate that 5′-hydroxy pagoclone possesses significant anxiolytic-like activity and produces sedation at higher concentrations. This finding suggests that Pagoclone's in vivo effects likely represent the combined activity of both the parent compound and its active metabolite . The metabolite's enhanced efficacy at α1 receptors may explain the mild, transient sedative and cognitive effects occasionally observed at higher therapeutic doses of Pagoclone in human studies [2] .
The metabolic conversion creates a dual-component pharmacological profile: Pagoclone itself provides targeted partial agonism (particularly at α2/α3), while its metabolite contributes additional activity with a different subtype preference. This complex metabolism necessitates consideration when interpreting Pagoclone's overall pharmacological effects, as the metabolite-to-parent compound ratio may vary between individuals and influence clinical outcomes [3] .
Pagoclone demonstrates comparable anxiolytic efficacy to benzodiazepines in preclinical and clinical models but with a distinct adverse effect profile. In animal models, Pagoclone produces anxiolysis at doses substantially below those causing motor impairment or sedation, whereas benzodiazepines like diazepam exhibit overlapping dose-response curves for these effects [1] [3]. This separation of therapeutic and side effects represents Pagoclone's primary mechanistic advantage.
Clinical studies directly comparing Pagoclone to benzodiazepines reveal critical differences:
Compared to other cyclopyrrolones, Pagoclone differs significantly from zopiclone. While both are classified as cyclopyrrolones, zopiclone acts as a full agonist with substantial efficacy at α1 receptors, resulting in pronounced sedative effects at therapeutic doses. In contrast, Pagoclone's minimal α1 activity translates to anxiolysis with little sedation at low-to-moderate doses [4]. Similarly, compared to zolpidem (an imidazopyridine with high α1 selectivity), Pagoclone has broader activity across α2, α3, and α5 subtypes but with partial rather than full efficacy [3] .
Pagoclone's reduced abuse potential relative to benzodiazepines further highlights its differentiated profile. Human abuse liability studies indicate Pagoclone has lower reinforcing effects than diazepam, likely attributable to its partial agonist properties that produce less pronounced euphoria and reward system activation [1] [4]. This pharmacological profile positions Pagoclone as a promising alternative to classical benzodiazepines where anxiolysis with preserved cognitive function is clinically desirable.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7